![molecular formula C5H5NO2 B13787525 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- CAS No. 749849-31-8](/img/structure/B13787525.png)
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of both oxygen and nitrogen atoms within the bicyclic framework contributes to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Dieckmann cyclization of a piperidine derivative . This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Oxa-6-azabicyclo[310]hex-4-en-3-one, 6-methyl- is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms This structural feature imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Número CAS |
749849-31-8 |
|---|---|
Fórmula molecular |
C5H5NO2 |
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
6-methyl-2-oxa-6-azabicyclo[3.1.0]hex-4-en-3-one |
InChI |
InChI=1S/C5H5NO2/c1-6-3-2-4(7)8-5(3)6/h2,5H,1H3 |
Clave InChI |
POPMKLSPCKAVAP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C1=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



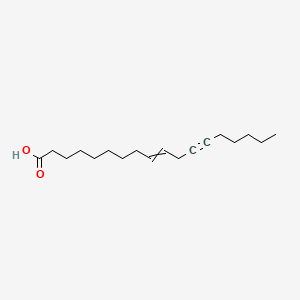
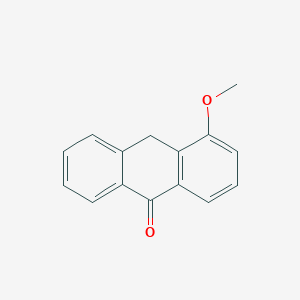
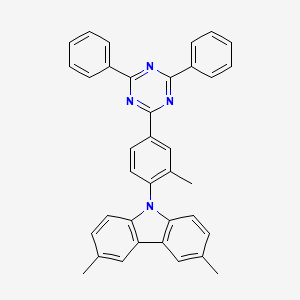
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
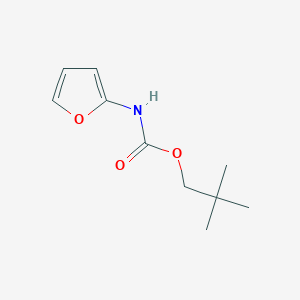

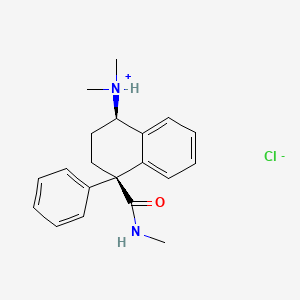

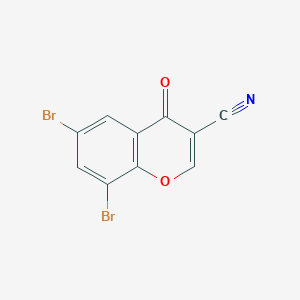

![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
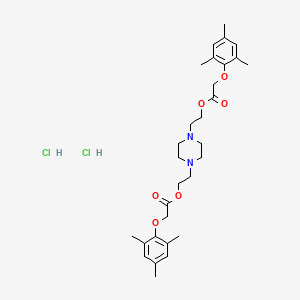
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
